Dimethyl 2-propylpenta-2,3-dienedioate
Description
Dimethyl 2-propylpenta-2,3-dienedioate is a conjugated diene ester characterized by two methyl ester groups and a propyl substituent on the pentadienedioate backbone. This structure imparts unique chemical reactivity, particularly in cycloaddition reactions and polymer chemistry. Its conjugated system allows for applications in organic synthesis, photochemistry, and materials science.
Properties
CAS No. |
91306-55-7 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
InChI |
InChI=1S/C10H14O4/c1-4-5-8(10(12)14-3)6-7-9(11)13-2/h7H,4-5H2,1-3H3 |
InChI Key |
SJTTXNFQGBARBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C=CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-propylpenta-2,3-dienedioate typically involves the esterification of 2-propylpenta-2,3-dienoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-propylpenta-2,3-dienedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Dimethyl 2-propylpenta-2,3-dienedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2-propylpenta-2,3-dienedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
- discusses Dimethyl Fumarate (DMF) , a therapeutic agent for multiple sclerosis, and compares it with interferon beta-1a .
- describes an organophosphorus compound, Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate, unrelated to the target molecule .
Below is a general comparison framework for structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Differences:
Reactivity :
- This compound’s conjugated diene system enables rapid [4+2] cycloadditions, unlike DMF’s electrophilic fumarate moiety, which reacts via Michael addition .
- Methyl propiolate (alkyne ester) exhibits orthogonal reactivity in copper-catalyzed azide-alkyne cycloadditions, absent in the target compound.
Industrial Use :
- Dimethyl maleate and fumarate are widely used in polymer crosslinking, while the target compound’s applications remain exploratory.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
